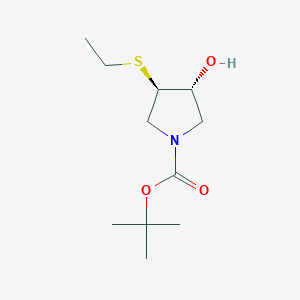

tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and an ethylsulfanyl moiety at position 2. Its stereochemistry (3R,4R) is critical for its spatial arrangement, influencing reactivity, solubility, and biological interactions. Pyrrolidine scaffolds are widely used in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-ethylsulfanyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-5-16-9-7-12(6-8(9)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMARSLUMYEDJ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : Not specified in the available data

- Molecular Formula : C₉H₁₉N₁O₃S

- Molecular Weight : 203.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes involved in metabolic pathways.

- Modulation of Neurotransmitter Systems : Research indicates that derivatives of pyrrolidine can influence neurotransmitter levels, potentially affecting cognitive functions and mood.

Therapeutic Applications

The compound has been studied for several therapeutic applications:

- Neuroprotective Effects : Some studies indicate that related compounds exhibit neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation.

- Anticancer Activity : Research on structurally similar compounds has suggested potential anticancer properties through the induction of apoptosis in cancer cells.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

In Vitro and In Vivo Studies

In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress, while in vivo studies are needed to confirm these findings in animal models. The following table summarizes key experimental results:

| Experiment Type | Model Used | Concentration | Result |

|---|---|---|---|

| In Vitro | Astrocytes | 100 µM | 62.98% cell viability with Aβ treatment |

| In Vitro | BALB/3T3 | 30 µg/ml | Significant increase in transformed foci with treatment |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions .

Biological Research

- Biochemical Probes : Due to its unique functional groups, this compound is being investigated as a potential biochemical probe. The ethylsulfanyl group can participate in specific interactions with biological macromolecules, making it useful for studying enzyme mechanisms or receptor binding .

- Antioxidant Properties : Preliminary studies suggest that compounds containing hydroxypyrrolidine structures may exhibit antioxidant activity. This property could be explored for therapeutic applications in diseases characterized by oxidative stress.

Medicinal Chemistry

- Drug Development : The compound’s structure allows for modifications that can enhance biological activity or selectivity against certain targets. Research is ongoing to evaluate its potential as a therapeutic agent in treating various conditions, including neurodegenerative diseases and cancer .

Case Studies

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent defines key physicochemical and biological properties. Below is a comparative analysis:

*Calculated based on molecular formulas where explicit data were unavailable.

Stereochemical and Functional Group Impact

- Stereochemistry : The (3R,4R) configuration in the target compound contrasts with (3R,4S) in analogs like Parchem’s trifluoromethyl derivative (CAS 1052713-78-6). Such differences alter hydrogen-bonding networks and receptor binding .

- Hydroxyl Group : The conserved 4-hydroxyl group enables hydrogen bonding, critical for interactions with biological targets (e.g., enzymes or transporters) .

- Carbamate vs. Amine : The tert-butyl carbamate in the target compound provides hydrolytic stability compared to unprotected amines (e.g., PB03139 in ), which may require protective strategies during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.